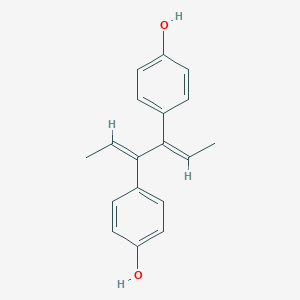

Dienestrol

Description

This compound is a synthetic, non-steroidal estrogen. It is an estrogen receptor agonist. Estrogens work partly by increasing a normal clear discharge from the vagina and making the vulva and urethra healthy. Using or applying an estrogen relieves or lessens: dryness and soreness in the vagina, itching, redness, or soreness of the vulva. Conditions that are treated with vaginal estrogens include a genital skin condition (vulvar atrophy), inflammation of the vagina (atrophic vaginitis), and inflammation of the urethra (atrophic urethritis).

This compound has been reported in Magnolia obovata with data available.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1947.

A synthetic, non-steroidal estrogen structurally related to stilbestrol. It is used, usually as the cream, in the treatment of menopausal and postmenopausal symptoms.

See also: Diethylstilbestrol (related); Hexestrol (related).

Structure

3D Structure

Properties

IUPAC Name |

4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3+,18-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDFQCUYFHCNBW-SCGPFSFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C(=C/C)/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873495 | |

| Record name | (E,E)-Dienestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

FREELY SOL IN ALC, METHANOL, ETHER, ACETONE, PROPYLENE GLYCOL; SOL IN CHLOROFORM, AQ SOLN OF ALKALI HYDROXIDES; SOLUBLE IN VEGETABLE OILS AFTER WARMING, BUT CRYSTALLIZES OUT ON STANDING; PRACTICALLY INSOL IN WATER, DIL ACIDS ., SOL IN FIXED OILS. | |

| Record name | Dienestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00890 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIENESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

MINUTE NEEDLES FROM DILUTE ALC, WHITE NEEDLES FROM ETHANOL, COLORLESS OR WHITE, OR PRACTICALLY WHITE NEEDLE-LIKE CRYSTALS OR AS A WHITE, CRYSTALLINE POWDER | |

CAS No. |

13029-44-2, 84-17-3 | |

| Record name | 4,4′-[(1E,2E)-1,2-Diethylidene-1,2-ethanediyl]bis[phenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13029-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dienestrol [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dienestrol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013029442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dienestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00890 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dienestrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E,E)-Dienestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dienestrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIENESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRW32X4U1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIENESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

233-234, 227-228 °C, PRISMS FROM ALC; MP: 119-120 °C /DIENESTROL DIACETATE/, SUBLIMES @ 130 °C @ 1 MM HG; THE SUBLIMATE MP: 231-234 °C, MP: 179 °C; HAS NO ESTROGENIC ACTIVITY /DIENESTROL ISODIENESTROL/ | |

| Record name | Dienestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00890 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIENESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Synthesis of Dienestrol: A Technical Guide to Pathways and Intermediates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis pathway of dienestrol, a synthetic non-steroidal estrogen. The primary focus is on the scientifically established route commencing from p-hydroxypropiophenone, proceeding through a key pinacol (B44631) rearrangement of a vicinal diol intermediate. This document provides a comprehensive overview of the chemical reactions, intermediates, and experimental considerations crucial for the successful synthesis of this compound in a laboratory setting.

Overview of the Synthetic Strategy

The most prevalent and well-documented synthetic route to this compound involves a three-step process starting from the readily available p-hydroxypropiophenone. The core of this strategy lies in the construction of the C18 carbon skeleton through reductive coupling, followed by a pinacol rearrangement to establish the characteristic diene structure of this compound.

The overall transformation can be summarized as follows:

-

Reductive Dimerization of p-Hydroxypropiophenone: Two molecules of p-hydroxypropiophenone are coupled reductively to form the vicinal diol, 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol.

-

Pinacol Rearrangement: The synthesized diol undergoes an acid-catalyzed rearrangement, which involves a 1,2-hydride shift and subsequent dehydration to yield this compound.

-

Purification: The final product is purified to obtain this compound of high purity.

Detailed Synthesis Pathway and Intermediates

This section elaborates on each step of the synthesis, outlining the key transformations and the structures of the intermediates involved.

Step 1: Synthesis of 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol (Pinacol Intermediate)

The initial step involves the reductive coupling of p-hydroxypropiophenone. This reaction proceeds via a bimolecular reduction mechanism, where two ketone molecules are joined to form a diol.

Reaction:

Key Intermediate:

-

3,4-bis(4-hydroxyphenyl)hexane-3,4-diol: This vicinal diol, also known as a pinacol, is the crucial precursor to this compound. Its formation establishes the complete carbon framework of the final molecule.

Step 2: Pinacol Rearrangement to this compound

The cornerstone of this synthetic route is the pinacol rearrangement of 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol. This reaction is typically catalyzed by a strong acid. The mechanism involves the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation. A subsequent 1,2-hydride shift and deprotonation lead to the formation of the conjugated diene system of this compound.

Reaction:

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of this compound. Researchers should note that specific conditions may require optimization for scale and desired purity.

Reductive Coupling of p-Hydroxypropiophenone

Objective: To synthesize 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol.

Materials:

-

p-Hydroxypropiophenone

-

Amalgamated magnesium turnings

-

Benzene (B151609) (anhydrous)

-

Methanol

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place amalgamated magnesium turnings.

-

Add a solution of p-hydroxypropiophenone in anhydrous benzene to the flask.

-

Initiate the reaction by adding a small amount of iodine crystal if necessary.

-

Once the reaction begins, add the remaining p-hydroxypropiophenone solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.

-

Cool the reaction mixture in an ice bath and hydrolyze by the slow addition of dilute sulfuric acid.

-

Separate the benzene layer and extract the aqueous layer with ether.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Pinacol Rearrangement to this compound

Objective: To convert 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol to this compound.

Materials:

-

3,4-bis(4-hydroxyphenyl)hexane-3,4-diol

-

Acetic anhydride

-

Acetyl chloride

-

Sodium hydroxide (B78521) solution

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol in acetic anhydride.

-

Add a catalytic amount of acetyl chloride to the solution.

-

Heat the reaction mixture to reflux for 1-2 hours.

-

Cool the reaction mixture and pour it into ice water with vigorous stirring.

-

The crude this compound diacetate will precipitate. Collect the solid by filtration and wash with water.

-

Hydrolyze the diacetate by refluxing with a solution of sodium hydroxide in aqueous ethanol.

-

After the hydrolysis is complete, cool the solution and acidify with hydrochloric acid to precipitate the this compound.

-

Collect the crude this compound by filtration, wash with water, and dry.

-

Purify the this compound by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and optimization.

| Step | Starting Material | Product | Reagents/Catalysts | Typical Yield (%) |

| Reductive Coupling | p-Hydroxypropiophenone | 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol | Mg(Hg), Benzene | 60-70 |

| Pinacol Rearrangement & Hydrolysis | 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol | This compound | Acetic anhydride, Acetyl chloride, NaOH | 75-85 |

Mandatory Visualizations

This compound Synthesis Pathway

Caption: Overall synthesis pathway of this compound from p-Hydroxypropiophenone.

Experimental Workflow for this compound Synthesis

Caption: Step-by-step experimental workflow for the synthesis and purification of this compound.

Dienestrol: A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienestrol is a synthetic, non-steroidal estrogen that belongs to the stilbestrol group.[1][2] It is recognized for its potent estrogenic activity and has been utilized in hormone replacement therapy to manage menopausal and postmenopausal symptoms.[2][3] In the realm of scientific research, this compound serves as a critical tool for investigating estrogen signaling pathways and their roles in various physiological and pathological processes.[3] Its ability to bind to and activate estrogen receptors allows for the elucidation of hormone-regulated gene expression and cellular responses. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and a thorough examination of its mechanism of action and relevant research assays.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in research, influencing its solubility, stability, and bioavailability in experimental systems.

| Identifier | Value | Source |

| IUPAC Name | 4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol | [2] |

| CAS Number | 84-17-3 | [2] |

| Molecular Formula | C₁₈H₁₈O₂ | [2] |

| Molecular Weight | 266.33 g/mol | [2] |

| Property | Value | Source |

| Melting Point | 227-234 °C | [4] |

| pKa | 9.21 ± 0.15 (Predicted) | [4] |

| LogP (Octanol-Water) | 5.4 | [2] |

| Appearance | Colorless or white to light yellow, needle-like crystals or crystalline powder. | [4] |

| Odor | Odorless | [4] |

| Stability | Sensitive to light. | [4] |

| Solvent | Solubility | Source |

| Water | Practically insoluble (3 mg/L at 37 °C) | [4] |

| Alcohol | Freely soluble | [4] |

| Methanol | Freely soluble | [4] |

| Ether | Freely soluble | [4] |

| Acetone | Freely soluble | [4] |

| Propylene Glycol | Freely soluble | [4] |

| Chloroform | Soluble | [4] |

| Aqueous Alkali Hydroxides | Soluble | [4] |

| Vegetable Oils | Soluble upon warming, may crystallize on standing | [4] |

| Dilute Acids | Practically insoluble | [4] |

| DMSO | 155 mg/mL (ultrasonication may be needed) | [3] |

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial for the reliable application of this compound in research. Standardized protocols ensure consistency and comparability of data across different studies.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Method: Capillary Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used, which consists of a heated block with a sample holder and a thermometer or a digital temperature sensor.

-

Procedure: The capillary tube containing the sample is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range is reported as the melting point.[3][5][6][7]

Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Method: Shake-Flask Method

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed flask or vial.

-

Equilibration: The flask is agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. The saturated supernatant is then carefully separated from the solid by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][4][8][9][10][11]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a phenolic compound like this compound, it indicates the pH at which the hydroxyl groups are 50% ionized.

Method: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol). The solution's ionic strength is kept constant by adding a neutral salt like KCl.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic protons have been neutralized.[12][13][14][15][16]

Octanol-Water Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Method: Shake-Flask Method (OECD Guideline 107)

-

Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in either the water-saturated octanol (B41247) or the octanol-saturated water. This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of this compound between the two phases to reach equilibrium. The funnel is then allowed to stand for the phases to separate completely.

-

Quantification: The concentration of this compound in both the octanol and water phases is determined using a suitable analytical method like HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[17][18][19][20][21]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through its interaction with estrogen receptors (ERs), predominantly ERα and ERβ. As an estrogen receptor agonist, this compound mimics the action of the endogenous hormone 17β-estradiol.

The binding of this compound to ERs initiates a cascade of molecular events. Upon ligand binding, the receptor undergoes a conformational change, leading to its dimerization. This activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[2][22][23][24] This interaction recruits a complex of co-activator proteins, which facilitates the assembly of the transcriptional machinery and ultimately leads to the up- or down-regulation of gene expression.[24] The altered gene expression profile results in the various physiological responses associated with estrogenic activity.

Some of the key downstream targets and signaling pathways influenced by estrogen receptor activation include those involved in cell proliferation, differentiation, and survival, such as the MAPK and PI3K/AKT pathways.[16][25][26]

Key Experimental Assays

Several in vitro and in vivo assays are employed to characterize the estrogenic activity of this compound and other compounds.

In Vitro Assays

1. Estrogen Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-estradiol.

2. MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the estrogen-induced proliferation of the human breast cancer cell line MCF-7, which expresses endogenous estrogen receptors.

3. Estrogen Receptor Reporter Gene Assay

This assay quantifies the ability of a compound to activate gene transcription mediated by the estrogen receptor.

In Vivo Assay

Uterotrophic Assay in Rodents

The uterotrophic assay is a classic in vivo method to assess the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.[5][7][11][17][19][21][27][28]

Conclusion

This compound remains a valuable tool for researchers in the fields of endocrinology, toxicology, and drug development. Its well-characterized physicochemical properties and established mechanism of action as an estrogen receptor agonist provide a solid foundation for its use in a variety of experimental settings. The detailed protocols and assay workflows presented in this guide are intended to facilitate the design and execution of robust and reproducible studies aimed at further understanding the complex roles of estrogen signaling in health and disease. As with any potent biologically active compound, appropriate safety precautions and handling procedures should be strictly followed in all research applications involving this compound.

References

- 1. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C18H18O2 | CID 667476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Estrogen-dependent gene regulation by an oxidative metabolite of diethylstilbestrol, diethylstilbestrol-4',4"-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Key Learnings from the Endocrine Disruptor Screening Program (EDSP) Tier 1 Rodent Uterotrophic and Hershberger Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. E-SCREEN - Wikipedia [en.wikipedia.org]

- 9. ftb.com.hr [ftb.com.hr]

- 10. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bura.brunel.ac.uk [bura.brunel.ac.uk]

- 12. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. genome.ucsc.edu [genome.ucsc.edu]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. THE MOUSE UTERINE WEIGHT METHOD FOR THE ASSAY OF ESTROGENS1 | Semantic Scholar [semanticscholar.org]

- 16. Downstream targets of growth factor and oestrogen signalling and endocrine resistance: the potential roles of c-Myc, cyclin D1 and cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. pharmatest.com [pharmatest.com]

- 22. Estrogen receptor interaction with estrogen response elements - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Long-range activation of GREB1 by estrogen receptor via three distal consensus estrogen-responsive elements in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Estrogen response element-dependent regulation of transcriptional activation of estrogen receptors alpha and beta by coactivators and corepressors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Signal transducers and activators of transcription as downstream targets of nongenomic estrogen receptor actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. urosphere.com [urosphere.com]

- 28. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Products and Pathways of Dienestrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienestrol, a synthetic nonsteroidal estrogen, has been utilized in hormone replacement therapy. Understanding its degradation is crucial for assessing its environmental fate, metabolic pathways, and the potential biological activity of its transformation products. This technical guide provides a comprehensive overview of the current knowledge on the degradation products and pathways of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing the involved processes.

Metabolic Degradation of this compound

The metabolism of this compound is closely linked to that of diethylstilbestrol (B1670540) (DES), a structurally similar synthetic estrogen. In biological systems, this compound is a known metabolite of DES.

Key Metabolites

The primary metabolic pathway for this compound involves conjugation and hydroxylation. The main identified metabolites include:

-

This compound-beta-D-glucuronide: This conjugate is a major product of this compound metabolism, formed in the liver to increase water solubility and facilitate excretion. It has been identified in the urine of rabbits administered this compound.

-

Omega-hydroxy-dienestrol: This metabolite results from the hydroxylation of the this compound molecule. It is also typically excreted in a conjugated form.

-

(Z,Z)-Dienestrol: This isomer of this compound is a major metabolite formed during the cooxidative metabolism of diethylstilbestrol (DES) by prostaglandin (B15479496) synthetase. This process has been observed in ram seminal vesicle microsomes.

Environmental Degradation of this compound

The environmental fate of this compound is of concern due to its endocrine-disrupting properties. Degradation in the environment can occur through various processes, including photodegradation, oxidative degradation, and microbial degradation. While specific data on this compound is limited, studies on related stilbene (B7821643) estrogens provide insights into its likely degradation pathways.

Photodegradation

This compound is sensitive to light. Photodegradation is a likely pathway for its removal in sunlit surface waters. The process can involve both direct photolysis, where the molecule absorbs light and undergoes transformation, and indirect photolysis, mediated by photosensitizers present in the water. While specific photodegradation products of this compound have not been extensively documented in the reviewed literature, studies on other estrogens suggest that hydroxylation and cleavage of the aromatic rings are probable outcomes.

Oxidative Degradation

Advanced oxidation processes (AOPs) are effective in degrading estrogens. These processes typically involve the generation of highly reactive species like hydroxyl radicals (•OH).

-

Ozonation: Ozone can effectively degrade estrogens. The reaction can proceed through direct reaction with the ozone molecule or via the action of hydroxyl radicals produced from ozone decomposition. For estrogens, ozonation at a dose of 1 mg/L can achieve over 90% removal of both the compound and its estrogenic activity. At a dose of 3 mg/L, both can be reduced below the detection limit. The degradation of estrogens by ozonation can lead to the formation of various byproducts, some of which may retain phenolic rings and thus, some estrogenic activity.

-

Reaction with Hydroxyl Radicals: Hydroxyl radicals are powerful oxidants that can initiate the degradation of this compound. The reaction likely involves electrophilic addition to the aromatic rings and hydrogen abstraction from the ethylidene groups, leading to the formation of hydroxylated intermediates and subsequent ring-opening products.

Microbial Degradation

Microbial biotransformation is a key process in the removal of estrogens from the environment. Fungi and bacteria have been shown to degrade various estrogens. Common microbial degradation pathways for estrogens include hydroxylation, dehydrogenation, and ring cleavage. While specific microbial degradation pathways for this compound are not well-documented, it is expected to undergo similar transformations. Fungal metabolism, in particular, is known for its ability to break down complex organic molecules through the action of extracellular enzymes.

Quantitative Data on Degradation

Quantitative data on the degradation of this compound is scarce. However, data from studies on closely related compounds can provide an estimate of its persistence.

| Degradation Process | Compound | Matrix | Parameter | Value | Reference |

| Cooxidative Metabolism | Diethylstilbestrol (DES) | Ram seminal vesicle microsomes | Metabolite Yield ((Z,Z)-Dienestrol) | ~35% of added DES in 3 min | |

| Ozonation | Estrogens (general) | Wastewater effluent | Removal Efficiency (at 1 mg/L ozone) | >90% | |

| Ozonation | Estrogens (general) | Wastewater effluent | Removal Efficiency (at 3 mg/L ozone) | Below detection limit | |

| Photodegradation (UV) | Quinestrol | Distilled Water | Half-life (t½) | 0.75 hours | |

| Photodegradation (Visible Light) | Quinestrol | Distilled Water | Half-life (t½) | 2.63 hours | |

| Soil Degradation | Quinestrol | Soil | Half-life (t½) | ~16.0 days |

Experimental Protocols

Analysis of this compound and its Degradation Products

The analysis of this compound and its degradation products typically involves chromatographic separation followed by mass spectrometric detection.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To extract and concentrate this compound and its metabolites from aqueous samples.

-

Protocol:

-

Condition an Oasis HLB SPE cartridge (or similar) with methanol (B129727) followed by deionized water.

-

Load the water sample (e.g., 1 L) onto the cartridge at a controlled flow rate (e.g., 10-15 mL/min).

-

Wash the cartridge with deionized water to remove interfering substances.

-

Dry the cartridge under a stream of nitrogen.

-

Elute the analytes with a suitable organic solvent, such as methanol or a mixture of methanol and another solvent.

-

Evaporate the eluate to dryness and reconstitute in a smaller volume of the initial mobile phase for LC-MS analysis.

-

2. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Objective: To separate, identify, and quantify this compound and its degradation products.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (MS/MS).

-

Chromatographic Conditions (Example):

-

Column: A reversed-phase column such as a C18 or a specialized column for polar compounds.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) hydroxide (B78521) to improve ionization.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.4 mL/min for standard HPLC).

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for phenolic compounds like this compound.

-

Detection: Multiple Reaction Monitoring (MRM) is used for targeted analysis, monitoring specific precursor-to-product ion transitions for each analyte to ensure high selectivity and sensitivity.

-

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

1. Oxidative Degradation Protocol

-

Objective: To induce degradation of this compound under oxidative stress.

-

Protocol:

-

Prepare a solution of this compound in a suitable solvent.

-

Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the solution.

-

Incubate the mixture at a controlled temperature for a defined period.

-

Periodically withdraw aliquots, quench the reaction (e.g., by adding a reducing agent like sodium bisulfite), and analyze by LC-MS to identify and quantify the degradation products.

-

2. Photodegradation Protocol

-

Objective: To assess the stability of this compound under light exposure.

-

Protocol:

-

Prepare a solution of this compound in a quartz cuvette or other UV-transparent vessel.

-

Expose the solution to a light source with a defined wavelength and intensity (e.g., a xenon lamp simulating sunlight or a UV lamp).

-

Maintain a constant temperature using a water bath.

-

Analyze samples at various time points by LC-MS to monitor the degradation of this compound and the formation of photoproducts.

-

Visualizing Degradation Pathways and Workflows

Cooxidative Metabolism of Diethylstilbestrol to this compound

Caption: Cooxidative metabolism of DES to (Z,Z)-Dienestrol.

General Analytical Workflow for this compound Degradation Studies

Caption: General workflow for analyzing this compound degradation.

Conclusion

The degradation of this compound involves metabolic transformations, primarily glucuronidation and hydroxylation, and environmental degradation through photodegradation, oxidation, and microbial processes. While specific degradation products and pathways for this compound are not as extensively studied as those for other estrogens, the available data on its metabolism and the degradation of structurally related compounds provide a strong basis for understanding its fate. Further research employing advanced analytical techniques such as high-resolution mass spectrometry is needed to fully elucidate the complete degradation pathways and identify all transformation products of this compound under various environmental and biological conditions. This knowledge is essential for a comprehensive risk assessment of this synthetic estrogen.

In Vitro Estrogenic Activity of Dienestrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienestrol is a synthetic, non-steroidal estrogen belonging to the stilbestrol group.[1] It has been utilized in therapeutic applications, notably for the management of menopausal and postmenopausal symptoms.[2][3] The biological effects of this compound are primarily mediated through its interaction with estrogen receptors (ERs), functioning as an ER agonist.[2][3] This technical guide provides a comprehensive overview of the in vitro estrogenic activity of this compound, presenting quantitative data from key assays, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Data Presentation: Quantitative Analysis of this compound's Estrogenic Activity

The following tables summarize the available quantitative data on the in vitro estrogenic activity of this compound, focusing on its interaction with estrogen receptors and its effects on cell proliferation.

Table 1: Estrogen Receptor Binding Affinity of this compound

| Compound | Receptor Subtype | Assay Type | System | Metric | Value | Reference |

| This compound | ERα | Competitive Binding | Rat Uterine Cytosol | Relative Binding Affinity (RBA) | High, greater than 17β-estradiol | [4][5] |

| This compound | ERβ | Competitive Binding | Rat ERβ | Relative Binding Affinity (RBA) | Higher than for ERα; ranked highest among tested estrogens | [4][5] |

| This compound | ERα | Not Specified | Not Specified | Relative Binding Affinity (RBA) | 2x greater than 17β-estradiol | [2] |

| α-Dienestrol | ER | Competitive Equilibrium Binding | Mouse Uterine Cytosol | Association Constant (Ka) | ~0.5-19.1 x 10¹⁰ M⁻¹ | |

| β-Dienestrol | ER | Competitive Equilibrium Binding | Mouse Uterine Cytosol | Lower affinity than α-Dienestrol | Not specified | |

| This compound | ERα | Not Specified | Not Specified | Relative Binding Affinity (RBA) vs. Estradiol (100) | 37 | |

| This compound | ERβ | Not Specified | Not Specified | Relative Binding Affinity (RBA) vs. Estradiol (100) | 56-404 |

Table 2: Proliferative and Transcriptional Activity of this compound

| Assay Type | Cell Line | Endpoint | Metric | Value | Reference |

| Cell Proliferation (E-Screen) | MCF-7 | Cell Number Increase | EC50 | Data not available in searched literature | |

| Reporter Gene Assay | Not Specified | Luciferase Expression | EC50 | Data not available in searched literature | |

| ER Dimerization Assay | HEK293T | BRET Ratio | Dose-dependent increase | Dose-dependent sigmoidal curve observed | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methodologies and should be adapted as necessary for specific laboratory conditions.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to estrogen receptors.

Materials:

-

Rat uterine cytosol (source of ERα and ERβ)

-

[³H]-17β-estradiol

-

This compound and 17β-estradiol (for standard curve)

-

Assay Buffer (e.g., Tris-EDTA buffer)

-

Hydroxylapatite (HAP) slurry

-

Scintillation fluid and counter

Procedure:

-

Preparation of Cytosol: Homogenize uterine tissue from ovariectomized rats in cold assay buffer. Centrifuge to pellet cellular debris and nuclei. The resulting supernatant is the cytosol containing the estrogen receptors.

-

Competitive Binding Incubation: In duplicate tubes, incubate a fixed concentration of [³H]-17β-estradiol with increasing concentrations of unlabeled this compound or 17β-estradiol (for the standard curve) and a constant amount of uterine cytosol.

-

Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Vortex and incubate on ice. Centrifuge to pellet the HAP.

-

Washing: Wash the HAP pellet with assay buffer to remove unbound radioligand.

-

Quantification: Resuspend the final HAP pellet in ethanol (B145695) and add scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Relative Binding Affinity (RBA) can be calculated as: (IC50 of 17β-estradiol / IC50 of this compound) x 100.

MCF-7 Cell Proliferation (E-Screen) Assay

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.

Materials:

-

MCF-7 cells (estrogen-responsive)

-

Culture medium (e.g., DMEM) without phenol (B47542) red, supplemented with charcoal-stripped fetal bovine serum (to remove endogenous estrogens)

-

This compound and 17β-estradiol

-

96-well cell culture plates

-

Cell counting method (e.g., Sulforhodamine B (SRB) assay, or automated cell counter)

Procedure:

-

Cell Seeding: Seed MCF-7 cells in 96-well plates at a low density in estrogen-free medium and allow them to attach and synchronize for 24-48 hours.

-

Treatment: Replace the medium with fresh estrogen-free medium containing various concentrations of this compound or 17β-estradiol (as a positive control). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 6-7 days, allowing for multiple cell divisions.

-

Cell Number Quantification: At the end of the incubation period, quantify the cell number in each well using a suitable method like the SRB assay, which stains total cellular protein.

-

Data Analysis: Plot the cell number against the logarithm of the compound concentration. Determine the EC50 value (the concentration that produces 50% of the maximal proliferative response). The relative proliferative effect (RPE) can be calculated by comparing the maximal effect of this compound to that of 17β-estradiol.

Estrogen Receptor Reporter Gene Assay

This assay quantifies the ability of a compound to activate the transcriptional activity of the estrogen receptor.

Materials:

-

A suitable host cell line (e.g., HEK293, HeLa, or MCF-7)

-

Expression plasmids for ERα or ERβ

-

A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase)

-

A transfection reagent

-

This compound and 17β-estradiol

-

Lysis buffer and substrate for the reporter enzyme

Procedure:

-

Cell Transfection: Co-transfect the host cells with the ER expression plasmid and the ERE-reporter plasmid using a suitable transfection method. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

-

Treatment: After allowing the cells to recover and express the receptors (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound or 17β-estradiol.

-

Incubation: Incubate the cells for 18-24 hours to allow for ligand binding, receptor activation, and reporter gene expression.

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase) according to the manufacturer's instructions. If a control plasmid was used, measure its activity as well.

-

Data Analysis: Normalize the reporter gene activity to the control plasmid activity. Plot the normalized reporter activity against the logarithm of the compound concentration to determine the EC50 value.

Mandatory Visualizations

Estrogen Receptor Signaling Pathway

Caption: Estrogen Receptor Signaling Pathway Activated by this compound.

Experimental Workflow: Estrogen Receptor Competitive Binding Assay

Caption: Workflow for ER Competitive Binding Assay.

Experimental Workflow: MCF-7 Cell Proliferation (E-Screen) Assay

Caption: Workflow for MCF-7 Proliferation Assay.

Experimental Workflow: Reporter Gene Assay

Caption: Workflow for Estrogen Receptor Reporter Gene Assay.

References

- 1. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Novel Estrogen Receptor Dimerization BRET-Based Biosensors for Screening Estrogenic Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

Dienestrol's Binding Affinity for Estrogen Receptors α and β: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of dienestrol for the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This compound, a synthetic nonsteroidal estrogen, is recognized for its potent interaction with both receptor subtypes. This document consolidates quantitative binding data, details common experimental methodologies for affinity determination, and illustrates the key signaling pathways initiated by this compound-receptor binding.

Quantitative Binding Affinity of this compound for ERα and ERβ

The binding affinity of this compound for ERα and ERβ has been characterized through various in vitro assays. The following table summarizes the key quantitative metrics, including the inhibition constant (Ki) and Relative Binding Affinity (RBA), providing a comparative view of its potency against the endogenous ligand, 17β-estradiol.

| Ligand | Receptor Subtype | Ki (nM) | Relative Binding Affinity (RBA %) |

| This compound | ERα | 0.05 [1] | 37 (Range: 20.4–223) [1] |

| This compound | ERβ | 0.03 [1] | 56–404 [1] |

| 17β-Estradiol | ERα | 0.115 (Range: 0.04–0.24)[1] | 100 |

| 17β-Estradiol | ERβ | 0.15 (Range: 0.10–2.08)[1] | 100 |

Data presented is compiled from publicly available sources. The ranges in RBA reflect inter-assay variability.

Experimental Protocols: Determining Binding Affinity

The quantitative data presented above are typically determined using competitive binding assays. These assays measure the ability of a test compound, such as this compound, to displace a radiolabeled ligand from the estrogen receptor. Below is a detailed methodology for a standard in vitro estrogen receptor competitive binding assay using rat uterine cytosol, a common source for ERα.

Protocol: Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol

1. Preparation of Rat Uterine Cytosol:

-

Uteri are collected from female rats that have been ovariectomized 7-10 days prior to the experiment to reduce endogenous estrogen levels.[2]

-

The tissue is homogenized in a cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[2]

-

The homogenate is subjected to centrifugation at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.[2]

-

The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C.[2]

-

The final supernatant, which contains the cytosolic fraction rich in estrogen receptors, is carefully collected.[2]

2. Competitive Binding Assay:

-

A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]-17β-estradiol) is incubated with the prepared uterine cytosol.[3]

-

Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.[3]

-

The reaction is allowed to reach equilibrium, typically through incubation for 18-24 hours at 0-4°C.[4]

-

To separate the receptor-bound from the free radioligand, hydroxylapatite is often used to absorb the receptor-ligand complexes.[4]

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

3. Data Analysis:

-

The data are plotted as the percentage of specifically bound radioligand versus the log concentration of the competitor (this compound).

-

The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from the resulting sigmoidal curve.

-

The Ki value for the test compound can then be calculated using the Cheng-Prusoff equation, which takes into account the IC50 of the competitor, the concentration of the radioligand, and the dissociation constant (Kd) of the radioligand for the receptor.

Experimental workflow for a competitive estrogen receptor binding assay.

This compound-Activated Signaling Pathways

As an estrogen receptor agonist, this compound initiates the same signaling cascades as endogenous estrogens upon binding to ERα and ERβ. These pathways can be broadly categorized into genomic and non-genomic mechanisms.

Genomic Signaling Pathway: This is the classical pathway where the this compound-ER complex acts as a ligand-activated transcription factor.

-

Binding and Dimerization: this compound diffuses into the target cell and binds to ERα or ERβ in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).

-

Nuclear Translocation and DNA Binding: The dimerized receptor complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Gene Transcription: The receptor complex then recruits co-activator proteins, which facilitate the assembly of the transcriptional machinery, leading to the transcription of target genes and subsequent protein synthesis.

Genomic estrogen receptor signaling pathway activated by this compound.

Non-Genomic Signaling Pathway: this compound can also elicit rapid cellular responses that do not require gene transcription. These effects are mediated by a subpopulation of estrogen receptors located at the cell membrane or within the cytoplasm.

-

Membrane Receptor Activation: this compound binds to membrane-associated ERs, which can be coupled to G-proteins or be in proximity to other signaling molecules.

-

Signal Transduction Cascade: This binding rapidly activates intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

-

Downstream Effects: These signaling cascades can lead to various cellular responses, including cell proliferation, migration, and survival, by phosphorylating and activating other proteins.

Non-genomic estrogen receptor signaling pathway initiated by this compound.

References

The Metabolism of Dienestrol in Liver Microsomes: A Technical Guide for Researchers

December 12, 2025

Abstract

This technical guide provides a comprehensive overview of the metabolism of dienestrol, a synthetic non-steroidal estrogen, with a primary focus on its biotransformation within liver microsomes. This compound is notable both as a therapeutic agent and as a significant metabolite of diethylstilbestrol (B1670540) (DES). Understanding its metabolic fate is critical for assessing its pharmacological activity, potential toxicity, and for the development of related compounds. This document details the known and putative metabolic pathways, summarizes key enzymatic players, provides detailed experimental protocols for in vitro studies, and presents quantitative data from analogous compounds to inform future research. The guide is intended for researchers, scientists, and professionals in the fields of drug metabolism, toxicology, and pharmaceutical development.

Introduction

This compound is a synthetic estrogen belonging to the stilbestrol group, structurally related to diethylstilbestrol (DES).[1][2] It has been utilized in therapeutic applications, such as the treatment of menopausal symptoms.[2] The liver is the principal organ responsible for the metabolism of estrogens, both endogenous and synthetic.[1][3][4][5] Hepatic metabolism, occurring largely within the microsomal fraction of liver cells, is a two-phase process designed to increase the water solubility of xenobiotics, thereby facilitating their excretion.[6]

-

Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis reactions. For estrogens, this is dominated by hydroxylation reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[7][8][9]

-

Phase II Metabolism: Involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation).[6][10][11]

The metabolism of this compound is of particular interest as it is a known metabolite of DES, a compound whose metabolism has been linked to carcinogenic activity.[1][7][10][11] The biotransformation of DES can lead to the formation of (Z,Z)-dienestrol through a redox-cycling mechanism involving quinone intermediates, a process mediated by CYP enzymes.[7] This guide will explore the known metabolic activation of DES to this compound and the subsequent, albeit less characterized, metabolic pathways of this compound itself.

Metabolic Pathways of this compound

While specific data on the downstream metabolism of this compound is limited, its metabolic pathways can be inferred from the well-documented biotransformation of structurally similar estrogens, such as estradiol (B170435), and its precursor, DES.

Phase I Metabolism: Formation and Putative Hydroxylation

The primary characterized metabolic event related to this compound in liver microsomes is its formation from DES. This process involves the oxidation of DES to a quinone intermediate, which then rearranges to form (Z,Z)-dienestrol. This reaction is catalyzed by Cytochrome P450 enzymes and is considered a marker for the oxidative metabolism of DES.[7]

Following its formation or direct administration, this compound likely undergoes further Phase I hydroxylation on its aromatic rings, analogous to the metabolism of estradiol.[9][12] The primary hydroxylation reactions for estrogens occur at the C2 and C4 positions, leading to the formation of catechol estrogens.[12][13][14]

The key CYP isoforms involved in estrogen hydroxylation in human liver microsomes include:

-

CYP1A2 and CYP3A4: Primarily responsible for 2-hydroxylation.[9][12]

-

CYP1B1: Predominantly catalyzes 4-hydroxylation and is expressed in estrogen target tissues.[8][9]

Based on this, a putative Phase I pathway for this compound would involve its hydroxylation to form catechol this compound metabolites.

Caption: Putative Phase I hydroxylation of this compound in liver microsomes.

Phase II Metabolism: Putative Conjugation Pathways

Following Phase I hydroxylation, or acting directly on the parent this compound molecule, Phase II enzymes catalyze conjugation reactions to facilitate excretion.

Glucuronidation: This is a major pathway for estrogens, catalyzed by UDP-glucuronosyltransferases (UGTs).[3] For estradiol, key enzymes include UGT1A1, UGT1A9, and UGT2B7.[3][11][15] It is highly probable that this compound and its hydroxylated metabolites are substrates for these UGT isoforms, leading to the formation of this compound-glucuronides. Indeed, this compound-beta-D-glucuronide has been identified as a metabolite.[1][11]

Sulfation: Catalyzed by sulfotransferases (SULTs), this is another critical conjugation pathway for estrogens.[8] SULT1E1, in particular, shows high affinity for estrogens.[16] This pathway would produce this compound-sulfates.

Caption: Putative Phase II conjugation pathways for this compound.

Quantitative Metabolic Data

Table 1: Kinetic Parameters for the Glucuronidation of Estradiol and Other Stilbenes in Human Liver Microsomes (HLM) and Expressed UGTs

| Substrate | Enzyme/System | Metabolite | Km (µM) | Reference |

|---|---|---|---|---|

| 17β-Estradiol | HLM | Estradiol-3-Glucuronide | ~15-50 | [3] |

| 17β-Estradiol | HLM | Estradiol-17-Glucuronide | ~50-100 | [3] |

| Resveratrol | UGT1A1 | 3-O-Glucuronide | 149 | [15] |

| Resveratrol | UGT1A9 | 4'-O-Glucuronide | 365 |[15] |

Note: Values are approximate and can vary based on experimental conditions. This table serves as a guide for likely concentration ranges for studying this compound.

Experimental Protocols

This section provides a detailed, generalized methodology for studying the metabolism of this compound in human liver microsomes (HLM).

Objective

To characterize the metabolic profile of this compound in HLM and identify the metabolites formed through Phase I and Phase II reactions.

Materials and Reagents

-

Test Compound: this compound

-

Microsomes: Pooled Human Liver Microsomes (HLM)

-

Cofactors:

-

NADPH regenerating system (for Phase I)

-

Uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) (for Phase II glucuronidation)

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS) (for Phase II sulfation)

-

-

Buffer: Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Reagents: Magnesium chloride (MgCl₂), Alamethicin (pore-forming agent for UGT assays), Tris-HCl buffer

-

Quenching Solution: Acetonitrile (B52724) (ice-cold), potentially with an internal standard

-

Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).[6][18][19]

Experimental Workflow

Caption: General workflow for in vitro metabolism studies using liver microsomes.

Detailed Incubation Procedure (Example for Phase I)

-

Preparation: On ice, thaw a vial of pooled HLM. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ensuring the final concentration in the incubation is <0.5%).

-

Incubation Mix: In a microcentrifuge tube, combine the following on ice:

-

Phosphate buffer

-

HLM (e.g., to a final concentration of 0.5 mg/mL protein)

-

This compound (e.g., to a final concentration of 1-10 µM)

-

-

Pre-incubation: Transfer the tubes to a 37°C water bath and pre-incubate for 5 minutes to allow the system to reach thermal equilibrium.

-

Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation: Incubate at 37°C with gentle shaking for a specified time course (e.g., up to 60 minutes).

-

Termination: Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

Sample Processing: Vortex the samples vigorously, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analysis: Carefully transfer the supernatant to a new tube or an HPLC vial for LC-MS analysis.

Control Incubations

To ensure the observed metabolism is enzymatic and cofactor-dependent, the following controls are essential:

-

Time-Zero Control: Terminate the reaction immediately after adding the cofactor.

-

No-Cofactor Control: Replace the NADPH regenerating system with buffer.

-

Heat-Inactivated Control: Use HLM that has been heat-inactivated (e.g., 95°C for 5 minutes) prior to the assay.

Analytical Method: LC-MS/MS

-

Chromatography: A reversed-phase HPLC column (e.g., C18) is typically used. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid can effectively separate this compound from its more polar metabolites.[18][19]

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is effective for detecting phenolic compounds like this compound and its metabolites.[18] Metabolite identification can be achieved by monitoring for expected mass shifts (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation) and confirmed using tandem MS (MS/MS) to analyze fragmentation patterns.

Conclusion

The metabolism of this compound in liver microsomes is a critical area of study for understanding its pharmacology and toxicology. While it is well-established as a CYP-mediated oxidative metabolite of diethylstilbestrol, its own subsequent metabolic pathways have not been fully elucidated. Based on extensive data from analogous estrogens, it is hypothesized that this compound undergoes Phase I hydroxylation by CYP enzymes (notably CYP1A2, CYP3A4, and CYP1B1) to form catechol dienestrols, followed by Phase II conjugation via glucuronidation (by UGTs) and sulfation (by SULTs) to facilitate its elimination. The experimental protocols and reference data provided in this guide offer a robust framework for researchers to investigate these putative pathways, determine the specific enzymes involved, and quantify the kinetic parameters of this compound metabolism. Such research is essential for a complete risk-benefit assessment of this compound and for the broader study of synthetic estrogen biotransformation.

References

- 1. Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Identification of selective inhibitors of uridine 5'-diphospho-glucuronosyltransferase (UGT) 1A3 and UGT1A8 and their application in UGT reaction phenotyping studies in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic Characterization of Estradiol Glucuronidation by Liver Microsomes and Expressed UGT Enzymes: The Effects of Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A literature review of enzyme kinetic parameters for CYP3A4-mediated metabolic reactions of 113 drugs in human liver microsomes: structure-kinetics relationship assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A liquid chromatography–mass spectrometry method for the quantitative analysis of urinary endogenous estrogen metabolites | Springer Nature Experiments [experiments.springernature.com]

- 6. Analysis of this compound and its dosage forms by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P-450-mediated redox cycling of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Sulfotransferases in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytochrome P450-mediated metabolism of estrogens and its regulation in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regioselective glucuronidation of gingerols by human liver microsomes and expressed UDP-glucuronosyltransferase enzymes: reaction kinetics and activity correlation analyses for UGT1A9 and UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]

- 13. Catechol estrogen formation in liver microsomes from female ACI and Sprague-Dawley rats: comparison of 2- and 4-hydroxylation revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Microsomal hydroxylation of 2- and 4-fluoroestradiol to catechol metabolites and their conversion to methyl ethers: catechol estrogens as possible mediators of hormonal carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glucuronidation of trans-resveratrol by human liver and intestinal microsomes and UGT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Estrogen Sulfotransferase (SULT1E1): Its Molecular Regulation, Polymorphisms, and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Relevance of in vitro kinetic parameters to in vivo metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Trace analysis of diethylstilbestrol, this compound and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Historical and Research Context of Dienestrol

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Dienestrol, a synthetic non-steroidal estrogen, focusing on its historical context, pharmacological properties, and its application in scientific research. It is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

Historical Context and Development

This compound (also known as dienoestrol) is a stilbestrol derivative, structurally and functionally related to the more widely known compound, diethylstilbestrol (B1670540) (DES). Its development traces back to the 1930s, a period of intense research focused on synthesizing non-steroidal estrogens that could be produced inexpensively and administered orally.[1] This research, led by investigators including E.C. Dodds, resulted in the creation of several potent synthetic estrogens, including DES, this compound, and hexestrol.[1]

This compound was introduced for medical use in the United States and Europe in the late 1940s.[2] It was primarily prescribed as a topical cream for treating postmenopausal conditions such as atrophic vaginitis and kraurosis vulvae, which are caused by estrogen deficiency.[3][4]

The use of this compound and related compounds declined significantly following the discovery in 1971 that in utero exposure to DES was linked to a rare form of vaginal cancer, clear cell adenocarcinoma, in young women.[3] Due to its close chemical relation to DES, this compound was implicated in similar health risks, leading to warnings against its use during pregnancy and a general shift away from stilbestrol-based estrogens in clinical practice.

Despite its diminished clinical role, this compound remains a valuable compound in research settings. It serves as a critical tool for studying estrogen signaling pathways, as a reference compound in the development of new hormonal drugs, and in environmental science for investigating endocrine-disrupting chemicals.[4][5]

Pharmacological Data

This compound is a potent estrogen receptor (ER) agonist. Its activity is primarily mediated through binding to the two main estrogen receptor subtypes, ERα and ERβ. The following table summarizes key quantitative parameters of this compound's receptor binding affinity.

| Parameter | Receptor | Value | Reference Compound | Citation |

| Relative Binding Affinity (RBA) | ERα | ~200% | Estradiol (B170435) (100%) | [1] |

| Relative Binding Affinity (RBA) | ERα | 223% | Estradiol (100%) | |

| Relative Binding Affinity (RBA) | ERβ | 404% | Estradiol (100%) |

Mechanism of Action: Genomic Signaling Pathway

This compound, like other estrogens, primarily functions through a genomic signaling pathway. It passively diffuses across the cell membrane and binds with high affinity to estrogen receptors (ERα and ERβ) located in the cytoplasm or nucleus.[3] This binding event induces a conformational change in the receptor, causing it to dimerize. The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of those genes, leading to the synthesis of new proteins and subsequent physiological effects.[3]

Key Experimental Protocols in this compound Research

The estrogenic activity of this compound and other compounds is characterized using standardized in vitro and in vivo assays. Below are detailed methodologies for two fundamental experiments.

In Vitro: Estrogen Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound (like this compound) for the estrogen receptor compared to the natural ligand, 17β-estradiol.[6]

Objective: To calculate the IC50 (the concentration of a test chemical that inhibits 50% of radiolabeled estradiol binding) and the Relative Binding Affinity (RBA).[6]

Materials:

-

Receptor Source: Rat uterine cytosol containing ERα and ERβ.[6]

-

Radioligand: [3H]-17β-estradiol (3H-E2).[6]

-

Reference Compound: Unlabeled 17β-estradiol (E2).

-

Test Compound: this compound.

-

Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4.[6]

-

Separation Medium: Hydroxylapatite (HAP) slurry.[6]

Methodology:

-

Cytosol Preparation: Uteri from ovariectomized or immature female rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to remove the nuclear fraction, and the resulting supernatant is ultracentrifuged to yield the final cytosol containing the estrogen receptors.[6]

-

Competitive Binding Incubation:

-

A constant, saturating concentration of 3H-E2 (e.g., 0.5 - 1.0 nM) is added to a series of assay tubes.[6]

-

Increasing concentrations of the unlabeled competitor (either the reference E2 or the test compound this compound) are added to the tubes.[6]

-

The reaction is initiated by adding a fixed amount of the uterine cytosol preparation (e.g., 50-100 µg protein) to each tube.[6]

-

Tubes are incubated, typically overnight at 4°C, to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Ice-cold HAP slurry is added to each tube to adsorb the receptor-ligand complexes.

-

The slurry is washed multiple times with assay buffer via centrifugation to remove the unbound 3H-E2.

-

-

Quantification:

-

The 3H-E2 bound to the HAP pellet is extracted with ethanol (B145695).

-

The radioactivity of the ethanol extract is measured using a liquid scintillation counter.

-

-

Data Analysis: A competition curve is generated by plotting the percentage of 3H-E2 bound against the log concentration of the competitor. The IC50 value is determined from this curve. The RBA is then calculated using the formula:

-

RBA (%) = (IC50 of Estradiol / IC50 of Test Compound) x 100.

-

In Vivo: The Rodent Uterotrophic Assay

The uterotrophic assay is the gold-standard in vivo test for assessing the estrogenic or anti-estrogenic activity of a substance.[7] It relies on the estrogen-dependent growth (increase in weight) of the uterus in hormonally immature or ovariectomized female rodents.[7]

Objective: To determine if a test substance causes a statistically significant increase in uterine weight relative to a vehicle control group.[7]

Methodology:

Protocol Steps:

-

Animal Model: Immature female rats (e.g., 18-22 days old) are typically used.[8] Alternatively, adult rats can be used following ovariectomy to remove the endogenous source of estrogen.[7]

-

Dosing: Animals are administered the test compound (this compound) daily for three to four consecutive days.[8] Administration is commonly via oral gavage or subcutaneous injection.[9] A vehicle control group and a positive control group (treated with a known estrogen like DES or estradiol) are run in parallel.[8]

-